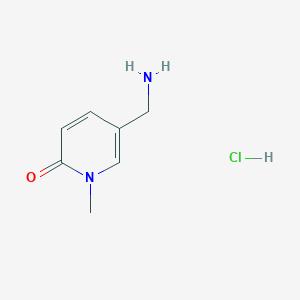

5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride

Descripción general

Descripción

The compound “5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride” is a hydrochloride salt of an aminomethyl-substituted dihydropyridinone. Dihydropyridinones are a class of compounds that contain a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “dihydro” prefix indicates that the pyridine ring has been reduced (i.e., hydrogenated) at two positions. The “aminomethyl” group (-NH2CH2-) is a common functional group in organic chemistry, and the “1-methyl” group indicates a methyl group (-CH3) substitution at the 1-position of the pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a dihydropyridinone ring, with a methyl group and an aminomethyl group attached at the 1- and 5-positions, respectively. The compound would exist as a hydrochloride salt, meaning there would be an associated chloride ion for each molecule of the compound .

Chemical Reactions Analysis

As an amine, this compound would be expected to participate in reactions typical of amines, such as acid-base reactions, alkylation, and acylation . The presence of the dihydropyridinone ring could also influence its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the aminomethyl group could make it a weak base .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

- Synthesis Techniques and Chemical Properties: The compound has been used as a model for studying chemical reactions, such as in the synthesis of tetrahydropteridines. This includes methods like anaerobic alkaline hydrolysis, catalytic hydrogenation, and selective methylation, offering insights into chemical synthesis techniques and the properties of similar compounds (Whiteley, Drais, & Huennekens, 1969).

Biological Evaluation and Potential Therapeutic Applications

- Inhibitory Effects on Enzymes: Certain analogs of this compound have been synthesized and found to be potent inhibitors of specific enzymes, like uridine phosphorylase, which is significant for understanding enzymatic activity and potential therapeutic applications (Lin & Liu, 1985).

- Antioxidant Properties: Derivatives of this compound have shown significant antioxidant properties. This is crucial for developing treatments for diseases associated with oxidative stress (Sudhana & Pradeepkiran Jangampalli Adi, 2019).

Analytical Applications

- Quantitative Determination in Plasma: The compound has been used in developing sensitive methods for quantitative determination in biological samples, like plasma, which is vital for pharmacokinetic studies (Higuchi, Sasaki, & Sado, 1975).

Novel Class of Enzyme Inactivators

- Monoamine Oxidase B Inactivators: It has been used to synthesize new classes of compounds that inactivate monoamine oxidase B, an enzyme relevant in neurodegenerative diseases (Ding & Silverman, 1992).

Propiedades

IUPAC Name |

5-(aminomethyl)-1-methylpyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-9-5-6(4-8)2-3-7(9)10;/h2-3,5H,4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEYQEHFLYPHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

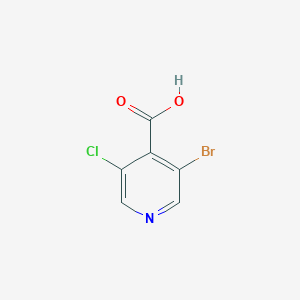

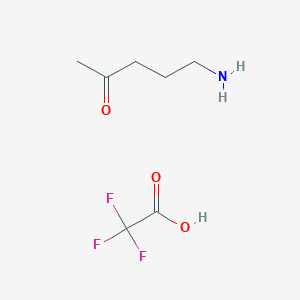

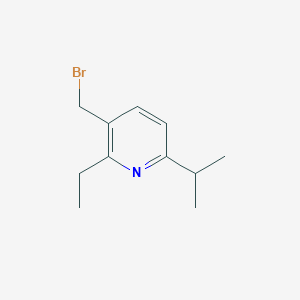

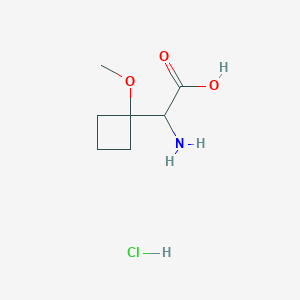

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

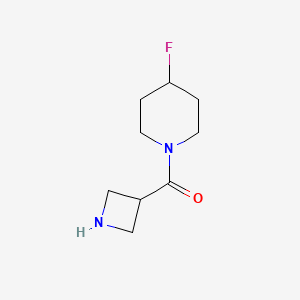

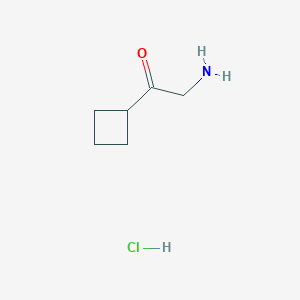

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382594.png)

![Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1382597.png)

![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382601.png)

![6-Azaspiro[3.4]octane-2,5-dione](/img/structure/B1382612.png)